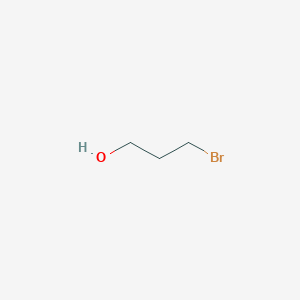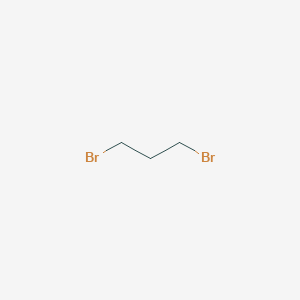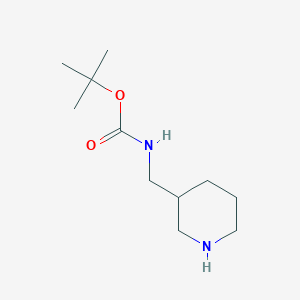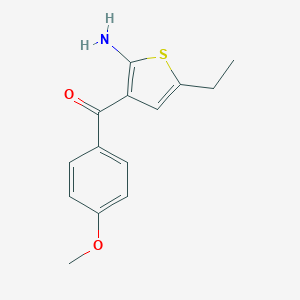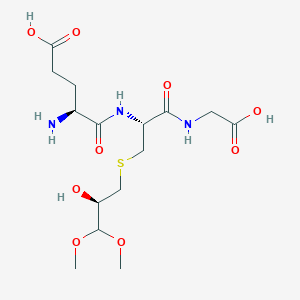
Glutathiolactaldehyde dimethylacetal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathiolactaldehyde dimethylacetal (GSH-LA-DMAC) is a novel compound that has gained significant attention in scientific research. It is a derivative of glutathione, a tripeptide composed of cysteine, glycine, and glutamate, which is a crucial antioxidant in the body. GSH-LA-DMAC has been shown to have potent antioxidant and anti-inflammatory properties, making it a promising candidate for various applications in the biomedical field.
Wirkmechanismus
Glutathiolactaldehyde dimethylacetal exerts its antioxidant and anti-inflammatory effects by increasing the levels of intracellular glutathione and activating various antioxidant enzymes. It also has the ability to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation.
Biochemische Und Physiologische Effekte
Glutathiolactaldehyde dimethylacetal has been shown to have a wide range of biochemical and physiological effects. It can reduce oxidative stress and inflammation, improve immune function, protect against DNA damage, and enhance cellular metabolism. Moreover, it has been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Glutathiolactaldehyde dimethylacetal is its potent antioxidant and anti-inflammatory properties, making it a valuable tool for studying oxidative stress and inflammation in cells and tissues. However, its synthesis can be challenging, and it may not be readily available for use in all laboratories.
Zukünftige Richtungen
There are several future directions for research on Glutathiolactaldehyde dimethylacetal. One potential application is in the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and cardiovascular disease. Additionally, further research is needed to understand the optimal dosing and administration of Glutathiolactaldehyde dimethylacetal for various applications. Furthermore, studies are needed to investigate the potential side effects and safety of Glutathiolactaldehyde dimethylacetal in humans.
In conclusion, Glutathiolactaldehyde dimethylacetal is a promising compound with potent antioxidant and anti-inflammatory properties. It has the potential to be used in various scientific fields, including the development of new therapies for various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
Glutathiolactaldehyde dimethylacetal can be synthesized by reacting glutathione with lactaldehyde and dimethylacetal under specific reaction conditions. The resulting compound has a unique structure that allows it to scavenge free radicals and protect cells from oxidative stress.
Wissenschaftliche Forschungsanwendungen
Glutathiolactaldehyde dimethylacetal has been extensively studied for its potential applications in various scientific fields. It has been shown to have a protective effect against oxidative stress-induced damage in cells and tissues. Moreover, it has been demonstrated to have a beneficial effect on the immune system, reducing inflammation and improving immune function.
Eigenschaften
CAS-Nummer |
142565-25-1 |
|---|---|
Produktname |
Glutathiolactaldehyde dimethylacetal |
Molekularformel |
C15H27N3O9S |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-2-hydroxy-3,3-dimethoxypropyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N3O9S/c1-26-15(27-2)10(19)7-28-6-9(14(25)17-5-12(22)23)18-13(24)8(16)3-4-11(20)21/h8-10,15,19H,3-7,16H2,1-2H3,(H,17,25)(H,18,24)(H,20,21)(H,22,23)/t8-,9-,10-/m0/s1 |
InChI-Schlüssel |
UVUSROHYPRFJQX-GUBZILKMSA-N |
Isomerische SMILES |
COC([C@H](CSC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O)OC |
SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Kanonische SMILES |
COC(C(CSCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O)OC |
Andere CAS-Nummern |
142565-25-1 |
Sequenz |
EXG |
Synonyme |
GLADMA glutathiolactaldehyde dimethylacetal glutathiolactaldehyde dimethylacetal, (S)-isomer N-(N-gamma-glutamyl-S-(3,3-dimethoxy-2-hydroxypropyl)cysteinyl)glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)


![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
